molecular formula C11H12N2OS B2613352 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine CAS No. 893724-15-7

5-(3-Methoxybenzyl)-1,3-thiazol-2-amine

Cat. No.: B2613352
CAS No.: 893724-15-7
M. Wt: 220.29
InChI Key: SJCCSOXYGUGKMD-UHFFFAOYSA-N
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Description

5-(3-Methoxybenzyl)-1,3-thiazol-2-amine is a small molecule organic compound with the molecular formula C11H12N2OS and an average mass of 220.29 g/mol . This chemical features a thiazole ring, a prominent heterocycle in medicinal chemistry, which is known for its aromaticity and the presence of sulfur and nitrogen atoms that make it a versatile scaffold in drug discovery . The compound is substituted at the 2-position with an amine group and at the 5-position with a 3-methoxybenzyl group. Compounds based on the 1,3-thiazol-2-amine structure are of significant interest in pharmaceutical and biological research. The thiazole ring is a key structural component in a wide range of therapeutic agents, and molecules containing this moiety have demonstrated diverse biological activities, leading to their investigation in various disease models . As part of this chemical class, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and for exploring new biological pathways in a research setting. This product is provided for Research Use Only (RUO) . It is strictly intended for laboratory research and development purposes and is not approved for use in diagnostics, therapeutics, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-9-4-2-3-8(5-9)6-10-7-13-11(12)15-10/h2-5,7H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCCSOXYGUGKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Molecular Design Principles for 5 3 Methoxybenzyl 1,3 Thiazol 2 Amine Analogues

Systematic Variation Studies of the Methoxybenzyl Group

The methoxybenzyl group at the 5-position of the thiazole (B1198619) ring is a key structural feature that significantly influences the biological profile of these analogues. Variations in this moiety, including the position of the methoxy (B1213986) group and the nature of the benzyl (B1604629) ring itself, have profound effects on molecular interactions and recognition. nih.gov

Positional Isomerism of Methoxy Substitution and its Impact on Molecular Interactions

Studies on related heterocyclic compounds have shown that methoxy group placement influences everything from receptor binding affinity to metabolic stability. mdpi.com For instance, research on a series of 18F-labeled benzyl triphenylphosphonium cations demonstrated that the position of a methoxy substituent had a significant effect on their biological properties, such as organ uptake and clearance rates. nih.gov The ortho- and meta-positions led to faster clearance from the liver, while the para-position resulted in the highest uptake in non-target organs. nih.gov This highlights that each positional isomer interacts differently within a biological system.

Table 1: Hypothetical Impact of Methoxy Positional Isomerism on Receptor Binding

Substitution PositionPotential Steric EffectPotential Electronic EffectPredicted Impact on Binding Affinity
ortho- (2-methoxy)High potential for steric hindrance with the binding site.Inductive electron-donating effect.Likely decrease
meta- (3-methoxy)Moderate steric profile, allowing optimal orientation.Primarily inductive effect, influencing charge distribution.Potentially optimal
para- (4-methoxy)Minimal steric hindrance with the core structure.Resonance electron-donating effect, increasing electron density.May increase or decrease depending on binding site polarity.

Role of the Benzyl Moiety in Molecular Recognition

The benzyl group itself serves as a critical anchor, primarily engaging in hydrophobic and van der Waals interactions within a receptor's binding pocket. nih.gov The phenyl ring provides a large, flat, non-polar surface that can fit into complementary hydrophobic regions of a biological target. The flexible methylene (B1212753) (-CH2-) linker connecting the phenyl ring to the thiazole core allows the aromatic ring to adopt various conformations, enabling an induced fit with the target. mdpi.com

The importance of the benzyl group is underscored in studies of various 2-amino-5-benzylthiazole derivatives, where this moiety is often essential for activity. cytgen.com Its replacement with smaller aliphatic groups or its complete removal typically leads to a significant loss of biological potency, indicating its fundamental role in molecular recognition. Analysis of related structures shows that substitutions on the phenyl ring, such as the methoxy group, are key for fine-tuning these interactions and adding specificity. nih.gov

Influence of the 2-Amino Group on Biological Interactions

The 2-amino group on the thiazole ring is a pivotal functional group that often acts as a hydrogen bond donor, forming crucial interactions with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site. nih.govnih.gov This primary amine is a key feature of the 2-aminothiazole (B372263) scaffold, which is present in numerous biologically active compounds, including approved drugs. nih.gov

Modification of the 2-amino group has been a common strategy in medicinal chemistry to modulate activity. For example, acylation or substitution of the amine can alter its hydrogen-bonding capability, basicity, and steric profile. nih.govmdpi.com In many SAR studies of 2-aminothiazole derivatives, converting the primary amine to a secondary or tertiary amine, or to an amide, can either enhance or diminish activity depending on the specific requirements of the biological target. nih.gov If the target requires a hydrogen bond donor at this position, acylation to an amide (which is a much weaker hydrogen bond donor) could lead to a loss of activity. Conversely, if the binding pocket has available space, adding substituents to the amine could lead to new, favorable interactions. mdpi.com The unsubstituted primary amine in 5-(3-methoxybenzyl)-1,3-thiazol-2-amine suggests it plays a fundamental role, likely as a key hydrogen-bonding anchor. nih.govmdpi.com

Conformational Landscape and Molecular Flexibility Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound reveals several key aspects of its structure that influence how it interacts with biological targets. The molecule possesses rotational freedom around the single bonds connecting the thiazole ring to the methylene bridge and the methylene bridge to the benzyl ring. mdpi.com

This flexibility allows the molecule to adopt different spatial arrangements (conformers). The dihedral angle between the thiazole and benzene (B151609) rings is a particularly important conformational parameter. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can predict the lowest energy conformations, which are the most likely to be biologically active. iu.edu.sa The molecule likely exists as a mixture of conformers in solution, with one specific conformation being selected upon binding to its target. The planarity of the thiazole ring itself provides a rigid core, while the attached benzyl group can sweep through a defined conformational space. mdpi.com This "flexible tail" on a rigid core is a common motif in drug design, allowing for effective exploration and binding to a receptor site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Derivatization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.com By developing mathematical models, QSAR can predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent derivatives and prioritizing synthetic efforts. acs.orgnih.gov

For a series of this compound analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). mdpi.comsemanticscholar.org Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that links these descriptors to the observed biological activity (e.g., IC50 values). acs.org

A robust QSAR model could reveal, for instance, that activity is positively correlated with the hydrophobicity of the substituent on the benzyl ring and negatively correlated with its steric bulk. mdpi.com Such a model would suggest that synthesizing analogues with small, hydrophobic groups might be a fruitful strategy. The results from QSAR can provide valuable insights into the physicochemical properties that are most important for the biological activity of this class of compounds, enabling a more targeted and efficient drug discovery process. jocpr.comnih.gov

Advanced Computational and in Silico Investigations of 5 3 Methoxybenzyl 1,3 Thiazol 2 Amine and Its Derivatives

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are pivotal in elucidating the fundamental electronic properties and geometric structure of molecules. For 5-(3-methoxybenzyl)-1,3-thiazol-2-amine, these studies offer a detailed understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Geometric Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by calculating the molecule's electronic structure to determine parameters such as bond lengths, bond angles, and dihedral angles. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide results that correlate well with experimental data obtained from X-ray crystallography. oaji.netnih.govmdpi.com

In theoretical calculations, the molecule is often assumed to be in a gaseous phase and isolated, which can lead to slight deviations from experimental values obtained in the solid phase where intermolecular interactions are present. oaji.net Nevertheless, DFT provides a reliable prediction of the molecular geometry. For molecules similar to this compound, DFT studies reveal the planarity of the thiazole ring and the spatial orientation of the methoxybenzyl substituent. mdpi.comresearchgate.net The accuracy of these calculations is often validated by comparing the theoretical results with known crystal structures of related compounds. nih.govresearchgate.net

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for Thiazole Derivatives.
ParameterCalculation MethodTheoretical ValueExperimental Value (X-ray)Reference Compound
N–N bond length (Å)DFT/B3LYP/6-311++G(d,p)1.3671.3701,2,3-triazole derivative nih.gov
N=N bond length (Å)DFT/B3LYP/6-311++G(d,p)1.2911.3051,2,3-triazole derivative nih.gov
C=O bond length (Å)DFT/B3LYP/6-311G++(d,p)1.2141.223Q-tsa semanticscholar.org

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also employed to predict spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for thiazole derivatives have shown good agreement with experimental data. mdpi.commgesjournals.comnih.gov

Predicted ¹H and ¹³C NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For thiazole-containing compounds, characteristic signals can be accurately assigned. For instance, carbons in the thiazole ring typically appear at specific chemical shifts, and these can be predicted computationally. mdpi.comnanomedicine-rj.com Similarly, theoretical vibrational frequencies calculated by DFT can be correlated with experimental FT-IR spectra. oaji.netmdpi.com It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and to better match experimental observations. mdpi.com

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Thiazole Derivative.
Carbon AtomTheoretical Shift (ppm)Experimental Shift (ppm)Assignment
C2 (Thiazole)168.55169.00Carbon adjacent to N and S nanomedicine-rj.com
C4 (Thiazole)150.17151.20Substituted carbon nanomedicine-rj.com
C5 (Thiazole)99.79100.50Unsubstituted carbon nanomedicine-rj.com
Carbonyl Carbon164.00157.78Amide C=O nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. oaji.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. shd-pub.org.rsresearchgate.net For many thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and amine substituents, while the LUMO may be distributed across the aromatic systems. mgesjournals.com This distribution reveals the likely sites for electrophilic and nucleophilic attack and indicates potential intramolecular charge transfer possibilities. mgesjournals.comshd-pub.org.rs

Table 3: Calculated HOMO-LUMO Energies and Gaps for Thiazole-Related Compounds.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Method
3-amino-1,2,4-triazole-6.891-1.9934.898B3LYP/6-311++G(d,p) oaji.net
Thiazolidinone Derivative-0.231-0.2130.018DFT researchgate.net
AMPATOB-5.640-2.0103.630B3LYP/6-31G mgesjournals.com

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays different colors on the molecule's surface to represent the electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

For thiazole derivatives, MEP maps typically show negative potential around the nitrogen and sulfur atoms of the thiazole ring and any oxygen atoms (e.g., in the methoxy (B1213986) group), identifying these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The amine group's hydrogen atoms and other parts of the carbon framework often show positive potential. researchgate.net This analysis is instrumental in understanding intermolecular interactions, particularly in the context of drug-receptor binding.

Molecular Docking Simulations for Target Interaction Profiling

Molecular docking is an in silico technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is widely used in drug discovery to understand the binding mechanisms of potential drug candidates and to screen virtual libraries of compounds.

Identification of Binding Sites and Modes

Molecular docking simulations of thiazole and thiadiazole derivatives have been performed against various biological targets to elucidate their potential mechanisms of action. nih.govnih.govbrieflands.com These studies involve placing the ligand, such as a derivative of this compound, into the active site of a target protein and calculating the binding affinity or docking score.

The results of these simulations identify the specific amino acid residues involved in the binding and the nature of the interactions, which commonly include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov For example, docking studies on related compounds have shown that the nitrogen atoms in the heterocyclic ring and the amine substituent are often involved in forming crucial hydrogen bonds with residues in the protein's active site. nih.govniscair.res.in The benzyl (B1604629) group can engage in hydrophobic interactions within the binding pocket. This detailed interaction profiling helps in understanding the structure-activity relationships and provides a rational basis for designing more potent and selective inhibitors. nih.gov

Table 4: Examples of Molecular Docking Targets and Interactions for Thiazole/Thiadiazole Derivatives.
Compound ClassProtein TargetKey Interacting ResiduesTypes of Interactions
Imidazo[2,1-b] shd-pub.org.rsresearchgate.netresearchgate.netthiadiazolesTGF-β type I receptor kinaseNot specifiedHydrogen bonding, hydrophobic interactions nih.gov
5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-aminesPIM2 kinase (PDB: 4X7Q)Not specifiedBinding within the active site nih.gov
1,3,4-Thiadiazole derivativesAbl and Src tyrosine kinasesNot specifiedPotential hydrogen bonding brieflands.com

Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

Computational studies, particularly molecular docking and Hirshfeld surface analysis, have been instrumental in elucidating the key intermolecular interactions between this compound and its derivatives with their biological targets. These investigations reveal that the stability of the ligand-protein complexes is predominantly governed by a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen bonds are critical for the orientation and binding of these compounds within the active sites of proteins. For instance, in studies involving N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a related heterocyclic compound, C–H…O hydrogen bonds were observed to form chains that contribute to the crystal packing. mdpi.com Hirshfeld surface analysis of this compound indicated that H…H (35.7%), H…O/O…H (33.7%), and H…C/C…H (13%) interactions are the most significant contributors to crystal packing, highlighting the importance of both hydrogen bonding and hydrophobic contacts. mdpi.com

The methoxy group, a common feature in this series of compounds, often participates in these interactions. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. The amine group on the thiazole ring is also a key player, capable of acting as both a hydrogen bond donor and acceptor. The aromatic rings, including the benzyl and thiazole moieties, contribute to hydrophobic and π-π stacking interactions with aromatic residues in the protein's binding pocket.

Binding Affinity Prediction and Ranking of Analogues

Computational methods are widely employed to predict the binding affinities of this compound analogues, allowing for the ranking and prioritization of compounds for synthesis and biological evaluation. Techniques such as molecular docking and free energy calculations are central to this process.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity, often expressed as a docking score or binding energy. For example, in the development of novel thiazolo[4,5-d]pyrimidine (B1250722) corticotropin-releasing factor (CRF) receptor antagonists, representative compounds were evaluated for their binding affinities, with some showing superior potency compared to the reference compound antalarmin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies further refine these predictions by correlating the chemical structures of a series of compounds with their biological activities. physchemres.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate predictive models based on the steric and electrostatic fields of the molecules. physchemres.org These models can then be used to predict the activity of novel analogues and guide the design of more potent compounds.

The binding affinity of a ligand is a key determinant of its efficacy. By computationally screening virtual libraries of analogues, researchers can identify candidates with potentially high binding affinities, thereby streamlining the drug discovery process.

Compound Analogue Predicted Binding Affinity (Example Metric) Key Interacting Residues (Example)
Analogue A-8.5 kcal/molTyr123, Phe234, Asp98
Analogue B-7.9 kcal/molTyr123, Leu201, Ser100
Analogue C-9.2 kcal/molPhe234, Asp98, Arg345

Note: The data in this table is illustrative and intended to represent the type of information generated from binding affinity prediction studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Ligand-Protein Complex Stability and Conformational Trajectories

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of ligand-protein complexes over time, offering insights that are not available from static docking studies. By simulating the movements of atoms and molecules, MD can assess the stability of a ligand within the binding pocket and track its conformational changes.

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms from their initial positions. A stable complex will exhibit a low and converging RMSD value over the simulation period, indicating that the ligand remains securely bound in the active site. The potential energy and binding energy of the complex over time also serve as indicators of stability. researchgate.net

MD simulations can reveal the conformational trajectories of both the ligand and the protein upon binding. These trajectories show how the ligand adapts its conformation to fit optimally within the binding site and how the protein may undergo induced-fit changes to accommodate the ligand. This dynamic interplay is crucial for achieving a stable and high-affinity interaction. Such computational approaches have been successfully used to assess the binding stability of various thiazole derivatives. physchemres.org

Solvent Effects and Binding Dynamics

Solvent molecules, particularly water, play a critical role in molecular recognition and binding. MD simulations explicitly model the solvent, allowing for a detailed investigation of its effects on binding dynamics. Water molecules can mediate interactions between the ligand and the protein, forming hydrogen bond networks that contribute to the stability of the complex.

The presence of solvent can also influence the conformational flexibility of both the ligand and the protein. The hydrophobic effect, driven by the displacement of ordered water molecules from the binding site upon ligand binding, is a major contributor to the binding free energy. The reaction of amines with CO2 in different solvents, for instance, demonstrates how the solvent environment can dictate the resulting products and interactions. mdpi.com

Pharmacophore Model Generation for Rational Compound Design

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. These models are generated based on the structures of known active compounds or the ligand-protein complex.

By aligning a set of active molecules, common chemical features can be identified and used to construct a pharmacophore hypothesis. This model then serves as a 3D query for screening large compound databases to identify novel scaffolds that possess the required features for biological activity.

Pharmacophore models are a powerful tool for rational drug design. They can be used to:

Guide the design of new compounds with improved potency and selectivity.

Identify potential new uses for existing drugs (drug repurposing).

Understand the key molecular interactions required for binding to a specific target.

The generation of a pharmacophore model for a series of thiazole derivatives can provide a roadmap for the development of new analogues of this compound with optimized pharmacological properties.

Mechanistic Biological Studies and Target Engagement of 5 3 Methoxybenzyl 1,3 Thiazol 2 Amine Derivatives in Vitro Focus

Enzyme Inhibition Mechanism Studies (In Vitro)

The therapeutic potential of 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine derivatives is largely attributed to their ability to interact with and inhibit various enzymes that are critical in numerous pathological processes. The following subsections detail the in vitro studies that have characterized these inhibitory activities.

Derivatives of 2-aminothiazole (B372263) have been investigated for their potential to inhibit cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative diseases like Alzheimer's disease.

In one study, a series of thiazole-based derivatives were synthesized and evaluated for their in vitro AChE inhibitory activity. Two compounds, in particular, demonstrated potent inhibition with IC50 values of 103.24 nM and 108.94 nM, respectively. acs.orgnih.gov Several other derivatives displayed moderate activity, with a relative potency of 25–50% compared to the standard drug, donepezil. acs.orgnih.gov Molecular docking studies of the more active compounds revealed a binding orientation within the AChE active site that is similar to donepezil, suggesting a comparable mechanism of action. acs.org The structure-activity relationship analysis indicated that the nature of substituents on the arylidene ring significantly influences the inhibitory activity. Specifically, 4-methoxy and 3,4-dimethoxybenzylidene substitutions were found to be optimal for activity. nih.gov

Another study investigated the inhibitory effects of various 2-aminothiazole derivatives on both AChE and BChE. The results indicated that most of the tested compounds exhibited a preference for inhibiting AChE over BChE. nih.gov For instance, 2-amino-4-(4-bromophenyl)thiazole (B182969) showed significant inhibition against AChE and BChE with Ki values of 0.129 ± 0.030 μM and 0.083 ± 0.041 μM, respectively. nih.gov Further research on N-protected thiazole (B1198619) derivatives revealed Ki values in the range of 19.58–226.18 nM against AChE. nih.gov

Table 1: In Vitro Cholinesterase Inhibition by 2-Aminothiazole Derivatives

Compound Class Enzyme Inhibition Metric (Ki or IC50) Reference
2-(4-Arylthiazol-2-ylamino)-5-benzylidene-4,5-dihydrothiazole-4-ones AChE IC50: 103.24 nM, 108.94 nM acs.orgnih.gov
2-Amino-4-(4-bromophenyl)thiazole AChE Ki: 0.129 ± 0.030 μM nih.gov
2-Amino-4-(4-bromophenyl)thiazole BChE Ki: 0.083 ± 0.041 μM nih.gov
N-Protected Thiazole Derivatives AChE Ki: 19.58–226.18 nM nih.gov

The anti-inflammatory properties of 2-aminothiazole derivatives have been linked to their ability to modulate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

A study on novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), demonstrated potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production with IC50 values of 9.01 ± 0.01 µM and 11.65 ± 6.20 µM, respectively. nih.gov Interestingly, compound 1 was found to be a specific inhibitor of COX-1, while compound 2 did not affect COX-1 activity. nih.gov Molecular docking analyses supported these differential effects on COX-1 and COX-2. nih.gov Another series of 2-aminothiazole derivatives showed inhibitory activity against both COX-1 (IC50 range of 1.00–6.34 μM) and COX-2 (IC50 range of 0.09–0.71 μM), with some compounds exhibiting COX-2 selectivity. rsc.org

In the context of the lipoxygenase pathway, a series of 2-aminothiazole-featured pirinixic acid derivatives were developed as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1). acs.orgcapes.gov.brnih.gov One potent compound from this series exhibited IC50 values of 0.3 μM for 5-LO and 0.4 μM for mPGES-1. acs.orgnih.gov This compound showed minimal suppression of COX-1/2 activities and did not inhibit 12/15-LOs, indicating a degree of selectivity. acs.orgnih.gov

Table 2: In Vitro COX and LOX Pathway Modulation by 2-Aminothiazole Derivatives

Compound/Derivative Series Target Enzyme(s) Inhibition Metric (IC50) Reference
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide COX-2-dependent PGE2 production 9.01 ± 0.01 µM nih.gov
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide COX-1 5.56 x 10⁻⁸ ± 2.26 x 10⁻⁸ µM nih.gov
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol COX-2-dependent PGE2 production 11.65 ± 6.20 µM nih.gov
2-Aminothiazole derivatives COX-1 1.00–6.34 μM rsc.org
2-Aminothiazole derivatives COX-2 0.09–0.71 μM rsc.org
2-Aminothiazole-featured pirinixic acid derivative 5-LO 0.3 μM acs.orgnih.gov
2-Aminothiazole-featured pirinixic acid derivative mPGES-1 0.4 μM acs.orgnih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. In vitro studies have demonstrated that 2-aminothiazole derivatives can effectively inhibit human carbonic anhydrase II (hCA II).

One study reported that the 2-amino-4-(4-bromophenyl)thiazole compound exhibited the best inhibition against hCA II with a Ki of 0.124 ± 0.017 μM. nih.gov Another investigation into N-protected thiazole derivatives showed Ki values in the range of 35.01–578.06 nM against hCA II. nih.gov Furthermore, a series of morpholine-derived thiazoles were screened for their inhibitory potential against bovine carbonic anhydrase-II (bCA-II), with the most potent compound exhibiting a Ki value of 9.64 ± 0.007 μM in a concentration-dependent manner. rsc.org Molecular docking and simulation studies have been employed to elucidate the binding interactions of these compounds within the active site of the enzyme. nih.govrsc.org

Table 3: In Vitro Carbonic Anhydrase II Inhibition by 2-Aminothiazole Derivatives

Compound/Derivative Series Enzyme Inhibition Metric (Ki) Reference
2-Amino-4-(4-bromophenyl)thiazole hCA II 0.124 ± 0.017 μM nih.gov
N-Protected Thiazole Derivatives hCA II 35.01–578.06 nM nih.gov
Morpholine Derived Thiazole bCA-II 9.64 ± 0.007 μM rsc.org

The diverse biological activities of this compound derivatives extend to the modulation of other critical enzyme targets implicated in cancer and other diseases.

Topoisomerase-II: Certain thiazole derivatives have been identified as potential topoisomerase II (Topo II) inhibitors, a key target for anticancer agents. nih.gov Molecular docking studies have been utilized to examine the binding patterns of these compounds with the DNA-Topo II complex, suggesting that they may act as intercalating agents. nih.govresearchgate.net One thiazolopyrimidine derivative was found to be a potent Topo II inhibitor with an IC50 value of 0.23 ± 0.01 µM, which was more potent than the standard drugs Etoposide and Doxorubicin. nih.govsemanticscholar.org

KPNB1: The aminothiazole derivative (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide has been identified as having strong anticancer activity through its interaction with importin β1 (KPNB1). nih.gov A competitive binding assay demonstrated a strong binding affinity of this compound for KPNB1 with a Kd of approximately 20 nM. nih.gov Further studies confirmed the inhibitory effects of this compound on the importin pathway. nih.gov

While the provided outline mentions Abl Protein Kinase, the initial search did not yield specific in vitro studies directly linking this compound derivatives to its inhibition.

Antimicrobial Research Focus (Target-Oriented In Vitro Investigations)

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. In vitro studies have explored the antibacterial activity of derivatives of this compound against a range of clinically relevant bacterial strains.

Numerous studies have reported the in vitro antibacterial activity of 2-aminothiazole derivatives against both Gram-positive and Gram-negative bacteria.

One study detailed the synthesis of novel thiazoles and their evaluation against Staphylococcus aureus, Klebsiella pneumoniae, Streptococcus mutans, and Escherichia coli. A thiazol-4(5H)-one derivative with a p-methoxy substitution exhibited the best antibacterial activities with minimum inhibitory concentration (MIC) values of 3.9, 3.9, 7.8, and 15.6 μg/ml, respectively. cu.edu.eg This compound also showed the highest inhibition of the MurB enzyme, which is involved in bacterial cell wall biosynthesis, with an IC50 of 8.1 μM. cu.edu.eg

Another series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated good activity against strains of S. aureus and Bacillus subtilis. nuph.edu.ua The activity was higher for derivatives with no substituents or small substituents like methyl or methoxyl groups on the benzene (B151609) ring. nuph.edu.ua

Furthermore, a series of 1,3-thiazole and benzo[d]thiazole derivatives were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov Some benzo[d]thiazole derivatives displayed significant antibacterial activity at concentrations of 50–75 μg/mL. nih.gov Phenylthiazole compounds have also shown potent antimicrobial activity against clinically-relevant strains of MRSA, with the ability to inhibit growth at concentrations as low as 1.3 μg/mL. plos.org Some of these compounds also exhibited a synergistic relationship with the topical antibiotic mupirocin (B1676865) against MRSA in vitro. plos.org

Table 4: In Vitro Antibacterial Activity of 2-Aminothiazole Derivatives

Derivative Series Bacterial Strain(s) Activity Metric (MIC) Reference
Thiazol-4(5H)-one derivative S. aureus 3.9 μg/ml cu.edu.eg
Thiazol-4(5H)-one derivative K. pneumoniae 3.9 μg/ml cu.edu.eg
Thiazol-4(5H)-one derivative S. mutans 7.8 μg/ml cu.edu.eg
Thiazol-4(5H)-one derivative E. coli 15.6 μg/ml cu.edu.eg
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides S. aureus, B. subtilis Good activity nuph.edu.ua
Benzo[d]thiazole derivatives MRSA, E. coli Significant activity at 50–75 μg/mL nih.gov
Phenylthiazole compounds MRSA As low as 1.3 μg/mL plos.org

Antifungal Mechanism of Action (e.g., 14α-Demethylase Inhibition)

The antifungal activity of thiazole and azole-based compounds is frequently attributed to the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047). nih.gov Ergosterol is an essential component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound enzymes. nih.gov The CYP51 enzyme, a cytochrome P450 monooxygenase, is responsible for the 14α-demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. researchgate.net

The mechanism of inhibition by azole derivatives involves the heterocyclic nitrogen atom forming a coordinate bond with the heme iron atom at the active site of CYP51. researchgate.net This interaction blocks the enzyme's ability to bind its natural substrate, lanosterol, thereby halting ergosterol production. nih.govresearchgate.net The consequences for the fungal cell are severe, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. nih.gov This disruption of membrane integrity results in increased permeability and ultimately inhibits fungal growth, a fungistatic effect. nih.gov While azole drugs like fluconazole (B54011) and posaconazole (B62084) are well-characterized inhibitors of CYP51, various thiadiazole derivatives have also been investigated as potential antifungal agents targeting this enzyme. researchgate.netresearchgate.net

Antitubercular Studies on Specific Bacterial Targets (e.g., DprE1)

A primary target for novel antitubercular agents is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov This essential flavoenzyme plays a vital role in the biosynthesis of the mycobacterial cell wall by catalyzing a key epimerization step in the formation of decaprenyl-phospho-arabinose (DPA). nih.gov DPA is the sole donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two critical structural components of the Mycobacterium tuberculosis cell wall. nih.govnih.gov Inhibition of DprE1 effectively blocks the production of these polysaccharides, disrupting cell wall formation and leading to bacterial death. nih.gov

Several classes of heterocyclic compounds have been identified as DprE1 inhibitors. nih.gov A notable mechanism of action involves covalent inhibition. For instance, benzothiazinones (BTZs) like BTZ043 function as prodrugs that are activated within the mycobacteria by the reduced FAD cofactor of DprE1. nih.gov The nitro group of the compound is reduced to a reactive nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition. nih.govnih.gov Other scaffolds, including various oxadiazole and thiadiazole derivatives, have also demonstrated potent antimycobacterial activity through the inhibition of DprE1, making this enzyme a highly validated target for drugs against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov

Antitrichomonal Activity against Trichomonas vaginalis

Trichomonas vaginalis, a protozoan parasite, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection globally. google.com The emergence of parasite strains resistant to the standard 5-nitroimidazole drugs, such as metronidazole, has created an urgent need for new therapeutic agents with alternative mechanisms of action. doaj.org

Thiazole derivatives have been explored as a potential source of new antitrichomonal compounds. google.com Research has demonstrated that certain phenylthiazolylbenzene sulfonamides exhibit greater in vitro activity against T. vaginalis than metronidazole. google.com The mechanism of action for these emerging compounds is an area of active investigation, with studies targeting various essential parasite components. Molecular docking studies have suggested that some thiazole derivatives may target T. vaginalis ferredoxin or specific proteases, indicating potential new ways to combat the parasite. google.com The development of 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles has also yielded compounds with high activity against metronidazole-resistant isolates, reinforcing the potential of heterocyclic scaffolds in overcoming clinical resistance.

Cell-Based Assays for Antiproliferative Activity (Mechanistic Insights, In Vitro)

Cellular Target Identification in Cancer Cell Lines (e.g., Tubulin Polymerization)

A prominent mechanism for the antiproliferative activity of 5-benzoyl and 5-benzyl substituted thiazole derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can halt cell division and induce cell death in rapidly proliferating cancer cells.

Many 2-amino-5-aroylthiazole derivatives are designed to interact with the colchicine-binding site on β-tubulin. The 3,4,5-trimethoxyphenyl moiety, often present in these molecules, mimics the A-ring of colchicine (B1669291) and fits into a hydrophobic pocket at the interface between α- and β-tubulin. This binding physically prevents the tubulin dimers from assembling into microtubules, thereby disrupting the mitotic spindle. The potent activity of these compounds is demonstrated by their low IC50 values for both tubulin polymerization inhibition and cancer cell growth, often in the nanomolar range.

Table 1: Antiproliferative and Tubulin Inhibition Activity of Representative Thiazole Derivatives

Compound Description Cancer Cell Line Antiproliferative IC50 (nM) Tubulin Polymerization IC50 (µM) Source
3b 2-(3-thienyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole HeLa 2.4 1.9
3b 2-(3-thienyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole MCF-7 4.8 1.9
**3h*** 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan HeLa 16 1.8
**3h*** 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan L1210 19 1.8

Note: Compound 3h is a benzo[b]furan analogue but shares the key 2-(3',4',5'-trimethoxybenzoyl) moiety, demonstrating the target engagement of this pharmacophore.

Cell Cycle Regulation and Apoptosis Pathway Induction Studies

The disruption of microtubule formation by thiazole derivatives directly impacts cell cycle progression. By preventing the assembly of a functional mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest acts as a cellular stress signal that triggers the intrinsic apoptotic pathway, a form of programmed cell death.

Flow cytometry analysis of cancer cells treated with these agents confirms a significant accumulation of cells in the G2/M phase, followed by an increase in the sub-G1 population, which is indicative of DNA fragmentation and apoptosis. The induction of apoptosis is a key desired outcome for anticancer agents. Mechanistic studies have shown that this process involves the activation of a cascade of cysteine proteases known as caspases. For example, active thiazole derivatives have been shown to induce the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3. The activation of caspase-9 is often linked to the mitochondrial pathway of apoptosis, which is characterized by the release of cytochrome c from the mitochondria into the cytosol.

Table 2: Cell Cycle and Apoptosis Effects of Representative Thiazole Derivatives

Compound Cell Line Effect Mechanism Source
3b U-937 Apoptosis Induction Activation of caspase-3
**3h*** HL-60, U937 G2/M Arrest, Apoptosis Activation of caspase-3, -8, -9; Cytochrome c release
8f, 8k U-937 G1/S Arrest, Apoptosis Increase in sub-G0-G1 peak

Note: Compound 3h is a benzo[b]furan analogue.

Differentiation-Inducing Effects (Mechanistic Studies)

Beyond direct cytotoxicity and apoptosis induction, certain thiazole derivatives have been investigated for their ability to modulate cellular development and induce differentiation. This represents an alternative therapeutic strategy where malignant cells are prompted to mature into non-proliferative, specialized cell types.

Studies on thiazole-containing small molecules have demonstrated their capacity to induce the differentiation of human pluripotent stem cells. The biological activity of these compounds can be comparable to that of all-trans-retinoic acid (ATRA), a well-known differentiation-inducing agent. The structure of the thiazole derivative, particularly the nature of its side chains, plays a critical role in this activity. For instance, analogues with longer and bulkier hydrophobic side chains have shown enhanced ability to mediate differentiation and regulate neurite formation. This suggests that specific thiazole scaffolds can interact with nuclear receptors or other signaling pathways that govern cell fate decisions. While this mechanism is less commonly reported for this class of compounds compared to tubulin inhibition, it highlights a potential and distinct avenue for their therapeutic application in oncology and regenerative medicine.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While the classical Hantzsch thiazole (B1198619) synthesis remains a cornerstone for creating the 2-aminothiazole (B372263) core, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. mdpi.com Traditional methods often require lengthy reaction times and harsh conditions. Modern approaches aim to overcome these limitations through innovative techniques that offer higher yields, shorter reaction times, and simpler work-up procedures under environmentally benign conditions. mdpi.comjusst.org

Promising avenues for innovation include:

One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple reactants in a single vessel to form the final product in a sequential manner, avoiding the need to isolate intermediates. nih.govacgpubs.org This approach significantly improves efficiency and reduces waste. For instance, a one-pot synthesis could involve the condensation of an appropriate α-haloketone precursor, thiourea, and other building blocks to rapidly generate diverse libraries of thiazole derivatives. mdpi.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. jusst.orgpetsd.orgsemanticscholar.org This rapid, efficient, and eco-friendly technique is well-suited for accelerating the synthesis of 2-aminothiazole libraries. petsd.orgresearchgate.net

Green Chemistry Approaches: The use of greener catalysts, such as silica-supported tungstosilisic acid, and environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG), is gaining traction. mdpi.comresearchgate.net Chemoenzymatic strategies, which use enzymes like trypsin to catalyze reactions under mild conditions, also represent a novel and sustainable route to thiazole derivatives. nih.gov

MethodologyKey AdvantagesPotential Impact on 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine Synthesis
One-Pot, Multi-Component Reactions (MCRs)Increased efficiency, reduced waste, simplified procedures. nih.govacgpubs.orgRapid generation of a diverse library of derivatives for screening.
Microwave-Assisted SynthesisDrastically reduced reaction times, higher yields, cleaner reactions. jusst.orgsemanticscholar.orgAccelerated synthesis and optimization of lead compounds.
Green Chemistry (e.g., novel catalysts, enzymatic synthesis)Environmentally benign, use of reusable catalysts, mild reaction conditions. mdpi.comnih.govSustainable and cost-effective production for future development.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and cost-effective analysis of vast chemical spaces. mdpi.com These computational tools can predict the biological activities and pharmacokinetic properties of novel molecules, significantly accelerating the identification of promising drug candidates. mdpi.comrepcomseet.orgstanford.edu

For the this compound scaffold, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML algorithms on existing data sets of thiazole derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds. benthamdirect.comresearchgate.net This allows researchers to prioritize the synthesis of molecules with the highest predicted potency.

Virtual Screening: ML models can screen large virtual libraries of compounds to identify those most likely to interact with a specific biological target. repcomseet.org This in silico approach is much faster and more economical than traditional high-throughput screening.

De Novo Drug Design: Generative ML models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives optimized for activity against a specific target.

The successful application of these techniques relies on the availability of high-quality data. As more data on thiazole derivatives become available, the predictive power of these models will continue to improve, guiding the discovery of next-generation therapeutics. nih.govresearchgate.net

Identification of Unexplored Biological Targets and Pathways

The 2-aminothiazole core is a "privileged scaffold," appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govnih.gov While some targets are known, a vast landscape of potential biological interactions remains to be explored for derivatives of this compound.

Future research should focus on identifying and validating novel targets:

Antitubercular Agents: The pantothenate biosynthesis pathway is essential for Mycobacterium tuberculosis (MTB) but absent in humans, making it an attractive target for new antitubercular drugs. rsc.org Fused heterocyclic systems containing thiazole, such as imidazo[2,1-b]thiazoles and benzo[d]imidazo[2,1-b]thiazoles, have shown potent inhibitory activity against MTB pantothenate synthetase (PS). nih.govnih.gov Screening derivatives of this compound against this enzyme could yield new leads for tuberculosis treatment.

Antimalarial Agents: The coenzyme A (CoA) biosynthesis pathway is also a validated drug target in the malaria parasite, Plasmodium falciparum. biorxiv.orgbiorxiv.org Thiazole-containing compounds have been designed as stable mimics of pantothenamides (inhibitors of this pathway) and have shown potent antiplasmodial activity. biorxiv.orgbiorxiv.org This presents a clear opportunity for evaluating the subject compound and its analogues.

Anticancer and Anti-inflammatory Targets: Benzothiazole (B30560) derivatives have demonstrated significant anticancer and anti-inflammatory effects by modulating key signaling pathways like AKT and ERK. nih.gov Furthermore, specific imidazo[2,1-b]thiazole-benzimidazole hybrids have been shown to act as microtubule-targeting agents, arresting the cell cycle. nih.gov Investigating the effect of this compound derivatives on these and other cancer-related targets, such as specific kinases or carbonic anhydrases, could reveal new therapeutic applications. nih.gov

Potential Target ClassSpecific Enzyme/Pathway ExampleTherapeutic AreaRationale based on Similar Scaffolds
Bacterial Biosynthesis EnzymesPantothenate Synthetase (PS)Tuberculosis rsc.orgImidazo[2,1-b]thiazole derivatives are potent inhibitors of MTB PS. nih.govnih.gov
Parasitic Biosynthesis EnzymesPantothenate Kinase (PanK)Malaria biorxiv.orgThiazole-based pantothenamide mimics show excellent antiplasmodial activity. biorxiv.org
Cancer Signaling & ProliferationTubulin, AKT/ERK PathwaysOncology nih.govnih.govThiazole-benzimidazole hybrids inhibit tubulin polymerization; benzothiazoles modulate key cancer signaling pathways. nih.govnih.gov
MetalloenzymesCarbonic Anhydrase (e.g., hCA II)Glaucoma, Epilepsy nih.govImidazo[2,1-b]thiazole conjugates show selective inhibition of specific CA isoforms. nih.gov

Design of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. researchgate.net This approach can lead to compounds with enhanced potency, improved selectivity, dual-action mechanisms, or better pharmacokinetic profiles. ekb.eg The this compound scaffold is an ideal candidate for creating such hybrid molecules.

Future design strategies could involve linking the thiazole core to other biologically active heterocyclic systems:

Fused Heterocyclic Systems: Creating fused ring systems, such as imidazo[2,1-b]thiazoles or benzo[d]imidazo[2,1-b]thiazoles, has proven to be a successful strategy for developing potent agents against various diseases. nih.govnih.govmdpi.com These rigid structures can orient substituents in a precise three-dimensional arrangement, enhancing binding to biological targets.

Linked Hybrid Molecules: The thiazole ring can be linked to other heterocycles like pyrazoline, benzofuran, benzothiazole, or quinoxaline (B1680401) via flexible or rigid linkers. ekb.egnih.govtandfonline.comacs.org For example, thiazole-pyrazoline hybrids have demonstrated a wide range of pharmacological properties, including antimicrobial and antitumor effects. ekb.eg Similarly, linking thiazole to benzothiazole has yielded compounds with diverse biological activities. tandfonline.comrsc.orgresearchgate.net

This strategy of creating hybrid molecules leverages the established biological importance of different heterocyclic nuclei to generate novel chemical entities with potentially synergistic or complementary activities. researchgate.netijpsr.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, refluxing thiosemicarbazide with phenyl acetic acid in concentrated H₂SO₄ (4–6 hours) yields thiadiazole-2-amine derivatives with ~85% efficiency . Alternative methods include using toluene sulfonic acid as a catalyst under reflux, as seen in analogous thiadiazole syntheses . Key factors affecting yield include acid strength, reaction time, and post-reaction neutralization (e.g., NH₃ for precipitation).

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine analytical techniques:

  • Melting Point Analysis : Compare observed values (e.g., 202–203°C for similar thiadiazoles) with literature .
  • FT-IR Spectroscopy : Identify NH₂ stretches (~3294–3107 cm⁻¹), C=N (~1423–1452 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) groups .
  • Elemental Analysis : Verify %N content (e.g., 20.22% observed vs. 21.97% calculated for C₉H₉N₃S derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiazole derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. For example:

  • Antimicrobial Activity : Compare MIC values across bacterial strains (e.g., S. aureus vs. E. coli) using standardized protocols like broth microdilution. Note that methoxy groups may enhance lipophilicity and membrane penetration, but electron-withdrawing substituents could reduce efficacy .
  • Data Normalization : Use positive controls (e.g., ciprofloxacin) and adjust for solvent interference (DMSO ≤1% v/v) .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., Staphylococcus aureus dihydrofolate reductase). Prioritize modifications at the 3-methoxybenzyl group for steric/electronic tuning .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3), aqueous solubility, and CYP450 interactions. Introducing polar groups (e.g., -OH) at the benzyl position may enhance solubility but reduce BBB penetration .

Q. What advanced cyclization methods can generate heterocyclic scaffolds from this compound?

  • Methodological Answer :

  • Acid-Catalyzed Cyclization : React with aryl isothiocyanates to form thioureas, then cyclize with HCl/EtOH to yield 1,3,5-oxadiazinane-4-thiones .
  • Amine-Mediated Cyclization : Use primary amines (e.g., methylamine) to synthesize triazinane-2-thiones, optimizing temperature (70–80°C) and solvent (DMF) .

Methodological Best Practices

Q. How should researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Answer :

  • Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.
  • Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) for selectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yield by 10–15% .

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

  • Answer :

  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include cisplatin as a control .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.